Proxan-sodium
Overview
Description
Proxan-sodium, also known as sodium O-isopropyl dithiocarbonate, is a chemical compound with the molecular formula C4H7NaOS2. It is commonly used in various industrial applications, particularly in the mining industry as a flotation agent for the extraction of metals. The compound is characterized by its light-yellow crystalline appearance and complete solubility in water .
Mechanism of Action
Target of Action
Proxan-sodium, also known as Naproxen , is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
This compound exerts its anti-inflammatory action by reversibly inhibiting the COX enzymes . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, this compound disrupts the conversion of arachidonic acid to prostaglandins . This results in decreased inflammation and pain, as prostaglandins are key mediators of these processes .
Pharmacokinetics
This compound is characterized by rapid and complete absorption when administered orally . It is extensively bound to plasma proteins in a concentration-dependent manner . The drug is metabolized in the liver to inactive metabolites, primarily 6-O-desmethylnaproxen . The elimination half-life in adults is between 12 to 17 hours, and the drug is primarily excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound decreases the inflammatory response at the cellular level . This leads to a reduction in the symptoms of inflammation, such as swelling, redness, and pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach . Additionally, the drug’s metabolism and excretion can be influenced by the individual’s liver and kidney function . It’s also worth noting that the drug’s action can be impacted by other medications the individual may be taking .
Biochemical Analysis
Biochemical Properties
Proxan-sodium plays a significant role in biochemical reactions, particularly in the flotation process of sulfide minerals. It acts as a collector, binding to the surface of sulfide minerals and making them hydrophobic, which allows them to be separated from other minerals through flotation . This compound interacts with various enzymes and proteins, including those involved in the metabolism of sulfur-containing compounds. The nature of these interactions involves the formation of complexes with metal ions, which can influence the activity of metalloproteins and metalloenzymes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways . Additionally, this compound can affect cellular metabolism by inhibiting enzymes involved in the detoxification of reactive sulfur species.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, including proteins and enzymes. This compound can bind to the active sites of enzymes, inhibiting their activity. For instance, it can inhibit the activity of enzymes involved in the metabolism of sulfur-containing compounds by forming complexes with metal ions at the enzyme’s active site . This inhibition can lead to the accumulation of reactive sulfur species, which can have various cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to be stable under certain conditions, but it can degrade over time, especially in the presence of moisture and heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic oxidative stress and cellular damage. The stability and degradation of this compound can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a mild oxidative stress inducer, while at high doses, it can cause significant cellular damage and toxicity . Threshold effects have been observed, where low doses may not cause noticeable effects, but higher doses can lead to severe adverse effects, including liver and kidney damage. The toxic effects of this compound at high doses highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes and cofactors involved in the detoxification of reactive sulfur species. This compound can affect metabolic flux by inhibiting key enzymes in these pathways, leading to the accumulation of reactive intermediates . This can result in changes in metabolite levels and disruption of normal cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells through specific transporters and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function. For example, its accumulation in the mitochondria can lead to mitochondrial dysfunction and oxidative stress.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects. It can be targeted to the mitochondria, where it can induce mitochondrial dysfunction and oxidative stress . Additionally, this compound can undergo post-translational modifications that direct it to specific organelles, such as the endoplasmic reticulum or lysosomes. The subcellular localization of this compound is crucial for understanding its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Proxan-sodium is typically synthesized through the reaction of carbon disulfide with isopropyl alcohol in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{CS}_2 + \text{C}_3\text{H}_7\text{OH} + \text{NaOH} \rightarrow \text{C}_4\text{H}_7\text{NaOS}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of carbon disulfide to a mixture of isopropyl alcohol and sodium hydroxide under controlled temperature and pressure conditions. The resulting product is then purified through crystallization and filtration processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Proxan-sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted dithiocarbonates.
Scientific Research Applications
Proxan-sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a flotation agent in mineral processing.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of rubber, as a pesticide, and as a high-pressure lubricant additive
Comparison with Similar Compounds
- Sodium ethyl xanthate
- Sodium isobutyl xanthate
- Sodium isopropyl xanthate
Comparison: Proxan-sodium is unique in its specific use of isopropyl alcohol in its synthesis, which imparts distinct properties compared to other xanthates. For instance, sodium ethyl xanthate uses ethyl alcohol, resulting in different solubility and reactivity characteristics. This compound’s specific molecular structure allows for more efficient complex formation with certain metal ions, making it particularly effective in specific industrial applications .
Properties
CAS No. |
140-93-2 |
---|---|
Molecular Formula |
C4H8NaOS2 |
Molecular Weight |
159.2 g/mol |
IUPAC Name |
sodium;propan-2-yloxymethanedithioate |
InChI |
InChI=1S/C4H8OS2.Na/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7); |
InChI Key |
KBKAUGFMRGQXTO-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)OC(=S)[S-].[Na+] |
SMILES |
CC(C)OC(=S)[S-].[Na+] |
Canonical SMILES |
CC(C)OC(=S)S.[Na] |
Appearance |
Solid powder |
Color/Form |
LIGHT-YELLOW CRYSTALS WHITE TO YELLOWISH POWDER OR LUMPS |
140-93-2 | |
physical_description |
Dry Powder |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
108-25-8 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Proxan-sodium; NSC 35596; NSC-35596; NSC35596; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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